

Application Notes and Protocols for Nickel-Molybdenum Electrodes in Alkaline Water Electrolysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Nickel-molybdenum

Cat. No.: B8610338

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of **nickel-molybdenum** (Ni-Mo) electrodes as efficient and cost-effective catalysts for alkaline water electrolysis. The information compiled herein is intended to guide researchers in the synthesis, characterization, and evaluation of these promising materials for hydrogen production.

Introduction

Nickel-molybdenum (Ni-Mo) alloys have emerged as leading non-precious metal electrocatalysts for the hydrogen evolution reaction (HER) in alkaline media, exhibiting performance comparable to that of platinum.[1] The synergistic effect between nickel and molybdenum enhances the catalytic activity, with nickel primarily facilitating water dissociation and molybdenum promoting the adsorption and subsequent recombination of hydrogen intermediates. Furthermore, Ni-Mo based materials have also shown promise for the oxygen evolution reaction (OER), making them attractive candidates for bifunctional electrodes in overall water splitting.[2][3][4] This document outlines the protocols for the synthesis of Ni-Mo electrodes via electrodeposition, a scalable and cost-effective method, and details the procedures for their comprehensive electrochemical evaluation.[5][6][7]

Key Performance Data of Ni-Mo Electrodes

The performance of Ni-Mo electrodes can vary depending on the synthesis method, composition, and operating conditions. The following tables summarize key performance metrics from various studies to provide a comparative overview.

Table 1: Hydrogen Evolution Reaction (HER)

Performance of Ni-Mo Based Electrodes in Alkaline Media

Electrocatalyst	Substrate	Electrolyte	Overpotential (mV) @ 10 mA/cm ²	Tafel Slope (mV/dec)	Stability	Reference
Ni-Mo Alloy	Copper	1.0 M KOH	~63	-	Stable for 10h @ -100 mA/cm ²	[8]
Ni ₄ Mo/Mo O ₂	Nickel Foam	1 M KOH	15	30	-	[1][9]
Ni/Mo-Ni Microrods	-	-	-24	-	Stable for 87h	[3]
NiMo-based Nanoarrays	Nickel Foam	1.0 M KOH	-	-	-	[4]
Ni ₂ Mo ₃ N	-	-	59.7	-	Stable for 200h	[10]
Oxidized High Mo Content Porous Electrode	-	1.0 M KOH	<50	-	~70 mV after 24h	[11]
Ni-Mo Alloy (38.3 wt.% Mo)	Copper	1.0 M KOH	-	-	Good electrode material for HER	[2]
Ni-Mo-P Alloy	Copper	30 wt% KOH	Decreased overpotential	-	-	[7]

Table 2: Oxygen Evolution Reaction (OER) Performance of Ni-Mo Based Electrodes in Alkaline Media

Electrocatalyst	Substrate	Electrolyte	Overpotential (mV) @ 10 mA/cm ²	Tafel Slope (mV/dec)	Stability	Reference
Ni-Mo Alloy	Copper	1.0 M KOH	-	-	High activity for OER	[5]
Ni/Mo-Ni Microrods	-	-	215	-	Stable for 87h	[3]
NiMo-based Nanoarrays	Nickel Foam	1.0 M KOH	296	121	Considerable stability	[4]
Ni-Mo Alloy (33.2 wt.% Mo)	Copper	1.0 M KOH	-	-	Good electrode material for OER	[2]

Experimental Protocols

This section provides detailed protocols for the synthesis of Ni-Mo electrodes by electrodeposition and their subsequent electrochemical characterization.

Protocol for Electrodeposition of Ni-Mo Alloy Electrodes

This protocol describes a general procedure for the galvanostatic electrodeposition of Ni-Mo alloy coatings onto a conductive substrate (e.g., copper, nickel foam, or low-carbon steel).

Materials:

- Substrate: Copper foil, Nickel foam, or low-carbon steel

- Anode: Platinum gauze or sheet
- Electrolyte Bath Components:
 - Nickel Chloride (NiCl_2) or Nickel Sulfate (NiSO_4)
 - Sodium Molybdate (Na_2MoO_4) or Ammonium Molybdate ($(\text{NH}_4)_6\text{Mo}_7\text{O}_{24} \cdot 4\text{H}_2\text{O}$)
 - Complexing Agent: Sodium Citrate ($\text{C}_6\text{H}_5\text{Na}_3\text{O}_7$)
 - pH Buffer: Ammonium Chloride (NH_4Cl) or Ammonia solution ($\text{NH}_3 \cdot \text{H}_2\text{O}$)
 - Deionized (DI) water
- Pre-treatment Solutions:
 - Degreasing solution (e.g., hot alkaline solution)
 - Etching solution (e.g., 5 wt% H_2SO_4)
- Equipment:
 - Two-electrode electrochemical cell
 - DC power supply (galvanostat)
 - Magnetic stirrer and stir bar
 - Beakers, graduated cylinders, and other standard laboratory glassware
 - pH meter

Procedure:

- Substrate Preparation:
 1. Cut the substrate to the desired dimensions.

2. Degrease the substrate by immersing it in a hot alkaline solution at 70°C for 5-10 minutes to remove any organic contaminants.
 3. Rinse the substrate thoroughly with DI water.
 4. Lightly etch the substrate surface by dipping it in 5 wt% H₂SO₄ for 30-60 seconds to remove any oxide layer and activate the surface.
 5. Rinse the substrate again with DI water and dry it.
- Electrolyte Preparation:
 1. Prepare the electrodeposition bath by dissolving the nickel salt, molybdenum salt, and complexing agent in DI water. A typical bath composition could be: 0.1 M NiCl₂, 0.01-0.08 M Na₂MoO₄, and 0.3 M Sodium Citrate.[8]
 2. Adjust the pH of the solution to the desired value (typically in the alkaline range, e.g., pH 8-10) using ammonia solution.
 3. Stir the solution until all components are fully dissolved.
 - Electrodeposition:
 1. Set up the two-electrode cell with the prepared substrate as the cathode and the platinum gauze as the anode. The distance between the electrodes is typically optimized to be around 1.5 cm.[12]
 2. Immerse the electrodes in the prepared electrolyte bath.
 3. Apply a constant cathodic current density using the DC power supply. The current density can be varied (e.g., -10 to -100 mA/cm²) to control the composition and morphology of the Ni-Mo coating.[8]
 4. Carry out the electrodeposition for a specific duration (e.g., 30-60 minutes) to achieve the desired coating thickness.
 5. After deposition, turn off the power supply, remove the coated substrate, and rinse it thoroughly with DI water.

6. Dry the prepared Ni-Mo electrode in air or under a vacuum.

Protocol for Electrochemical Characterization

This protocol outlines the standard three-electrode setup and electrochemical measurements to evaluate the performance of the prepared Ni-Mo electrodes for HER and OER.

Materials:

- Working Electrode (WE): The prepared Ni-Mo electrode.
- Counter Electrode (CE): Platinum wire or graphite rod.
- Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.
- Electrolyte: 1.0 M KOH or 30 wt% KOH solution.[\[2\]](#)[\[7\]](#)
- Equipment:
 - Potentiostat/Galvanostat with electrochemical software.
 - Three-electrode electrochemical cell.
 - Gas inlet and outlet for purging the electrolyte.
 - Inert gas (e.g., Nitrogen or Argon).

Procedure:

- Cell Assembly:
 1. Assemble the three-electrode cell with the Ni-Mo electrode as the working electrode, the platinum wire as the counter electrode, and the SCE or Ag/AgCl as the reference electrode.
 2. Fill the cell with the alkaline electrolyte (e.g., 1.0 M KOH).
 3. Purge the electrolyte with an inert gas (N₂ or Ar) for at least 30 minutes before each measurement to remove dissolved oxygen.

- Electrochemical Measurements:

1. Cyclic Voltammetry (CV): Perform CV scans to clean and activate the electrode surface and to observe any redox peaks.

2. Linear Sweep Voltammetry (LSV):

- For HER, scan the potential from the open-circuit potential (OCP) towards more negative potentials at a slow scan rate (e.g., 5-10 mV/s).[\[13\]](#)
- For OER, scan the potential from the OCP towards more positive potentials at a similar scan rate.
- The potential should be iR-corrected to account for the solution resistance.

3. Tafel Analysis:

- Plot the overpotential (η) versus the logarithm of the current density ($\log|j|$) from the LSV data.
- The linear portion of this plot is the Tafel region, and its slope is the Tafel slope, which provides insights into the reaction mechanism.

4. Electrochemical Impedance Spectroscopy (EIS):

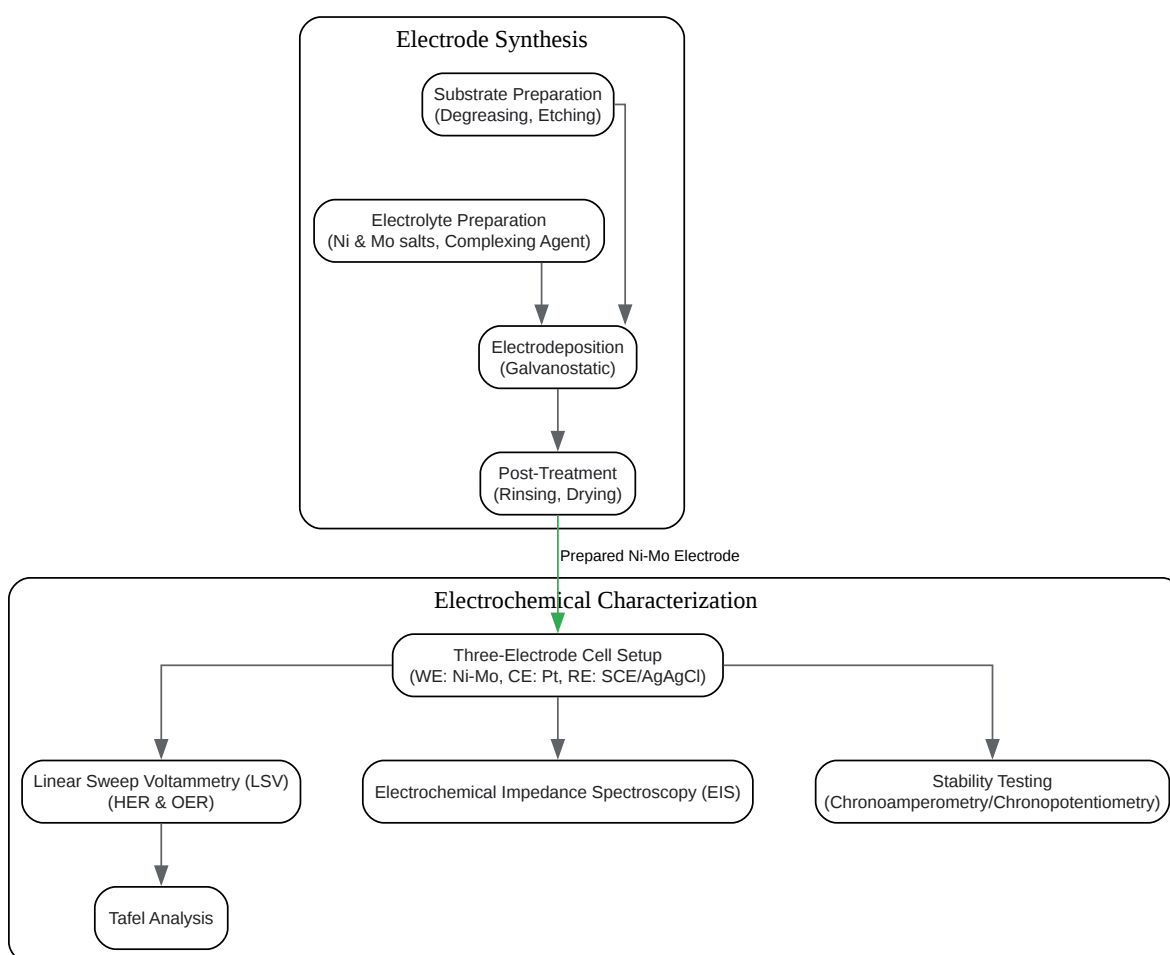
- Perform EIS at different overpotentials to investigate the electrode kinetics and charge transfer resistance.

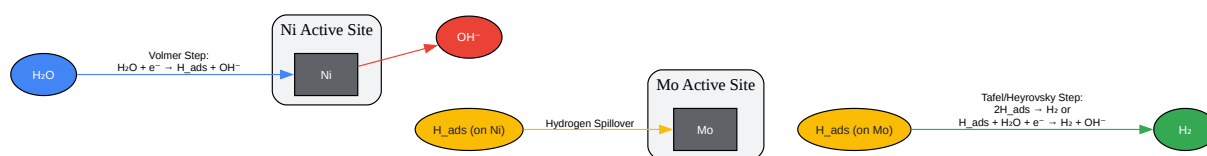
5. Chronoamperometry or Chronopotentiometry:

- Conduct long-term stability tests by holding the electrode at a constant potential (chronoamperometry) or a constant current density (chronopotentiometry) for an extended period (e.g., 10-200 hours) and monitoring the current or potential change over time.[\[8\]](#)[\[10\]](#)

Visualizations

Experimental Workflow





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. Insights into alloy/oxide or hydroxide interfaces in Ni–Mo-based electrocatalysts for hydrogen evolution under alkaline conditions - PMC [pmc.ncbi.nlm.nih.gov]
2. researchgate.net [researchgate.net]
3. par.nsf.gov [par.nsf.gov]
4. Nickel–Molybdenum-Based Three-Dimensional Nanoarrays for Oxygen Evolution Reaction in Water Splitting - PMC [pmc.ncbi.nlm.nih.gov]
5. Ni–Mo nanostructure alloys as effective electrocatalysts for green hydrogen production in an acidic medium - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08619H [pubs.rsc.org]
6. [PDF] Electrodeposition and characterization of nanocrystalline Ni-Mo catalysts for hydrogen production | Semantic Scholar [semanticscholar.org]
7. sterc.org [sterc.org]
8. researchgate.net [researchgate.net]
9. Insights into alloy/oxide or hydroxide interfaces in Ni–Mo-based electrocatalysts for hydrogen evolution under alkaline conditions - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06298D [pubs.rsc.org]

- 10. Rational nitrogen alloying in nickel–molybdenum nitride can mediate efficient and durable alkaline hydrogen evolution - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 11. osti.gov [osti.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Protocol for Screening Water Oxidation or Reduction Electrocatalyst Activity in a Three-Electrode Cell for Alkaline Exchange Membrane Electrolysis [frontiersin.org]
- To cite this document: BenchChem. [Application Notes and Protocols for Nickel-Molybdenum Electrodes in Alkaline Water Electrolysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8610338#nickel-molybdenum-electrodes-for-alkaline-water-electrolysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com